2-Chloro-5-(methoxymethyl)benzaldehyde
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Overview
Description
2-Chloro-5-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methoxymethyl group at the fifth position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-(methoxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-(methoxymethyl)benzoic acid
Reduction: 2-Chloro-5-(methoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethyl)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylbenzaldehyde
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(hydroxymethyl)benzaldehyde
Uniqueness
2-Chloro-5-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-5-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3 |
InChI Key |
FQRSLTAZRVUYPE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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